(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol
Description
(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazine scaffold with a hydroxymethyl (-CH₂OH) substituent at the 3-position. Its structure combines a pyrrolidine ring fused to an oxazine moiety, creating a rigid, bridged framework.
Properties
IUPAC Name |
3-oxa-6-azatricyclo[6.1.1.01,6]decan-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-5-8-4-10-3-7-1-9(10,2-7)6-12-8/h7-8,11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGJVBWKKRXHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC13COC(CN3C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[2,1-c][1,4]oxazin ring system through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used
Biological Activity
The compound (Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and related case studies.
Before exploring its biological activity, it is essential to understand the chemical structure and properties of the compound.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₈N₂O₂ |
| Molecular Weight | 158.25 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 44292038 |
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Neurotransmitter Modulation : Some studies suggest that such compounds can modulate neurotransmitter systems, potentially affecting mood and cognitive functions.
- Antioxidant Activity : Preliminary findings indicate potential antioxidant properties that could protect cells from oxidative stress.
Pharmacological Studies
Several pharmacological studies have explored the effects of related compounds on various biological systems. For instance:
- Antidepressant Effects : A study on similar oxazine derivatives showed significant antidepressant-like effects in animal models, suggesting that this compound may exhibit similar properties.
- Neuroprotective Effects : Research has indicated that derivatives can protect neuronal cells against apoptosis induced by toxic substances.
Case Study: Methanol Toxicity
A notable case study involving methanol toxicity illustrates the importance of understanding the biological effects of methanol-related compounds. The study highlighted severe metabolic disturbances caused by methanol poisoning and the role of antidotes like fomepizole in treating such cases .
| Laboratory Findings | On Arrival | Post-Dialysis |
|---|---|---|
| WBC | 17.5 | 12.3 |
| Hgb | 12.8 | 10.0 |
| Hct | 42.6 | 31.6 |
| Creatinine | 1.9 | 0.7 |
| pH | 6.53 | 7.49 |
This case emphasizes the need for careful evaluation of compounds with similar structures to avoid adverse effects associated with methanol metabolism.
Comparison with Similar Compounds
Structural Analog: 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol
Key Differences :
- Substituent Position : The hydroxymethyl group is located at the 8a-position instead of the 3-position, altering steric and electronic properties.
- Stereochemistry : The 8a-configuration may influence conformational stability and biological interactions.
- Synthesis: Available commercially in 100 mg to 1 g quantities (CAS 2411419-61-7), with a molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol .
Similarities :
Functionalized Derivative: 3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione (CAS 467235-26-3)
Key Differences :
- Substituents: Incorporates bromomethyl, chlorophenoxy, and dione groups, increasing molecular weight (458.77 g/mol) and lipophilicity.
- Reactivity : The bromine atom enables nucleophilic substitution reactions, making it a versatile intermediate for further derivatization .
- Applications : Likely used in prodrug design or as a kinase inhibitor precursor due to its electrophilic sites.
Comparison Table :
| Property | Target Compound | CAS 467235-26-3 |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ | C₂₀H₂₅BrClNO₄ |
| Molecular Weight | ~157.21 g/mol | 458.77 g/mol |
| Key Functional Groups | -CH₂OH | -Br, -Cl, dione |
| Synthetic Accessibility | Likely modular synthesis | Complex multi-step synthesis |
Ester Derivative: Methyl 2-((8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl)acetate
Key Differences :
- Functional Group : An ester (-COOCH₃) replaces the hydroxymethyl group, enhancing stability under acidic conditions.
- Applications : Used in β-turn mimetic design, highlighting the scaffold’s utility in peptide engineering.
Research Findings and Implications
- Synthetic Flexibility : The pyrrolo-oxazine core is amenable to diverse functionalization, as seen in brominated (CAS 467235-26-3) and esterified derivatives .
- Biological Relevance : Analogous compounds with aromatic appendages (e.g., benzotriazole in ) show kinase inhibitory activity, suggesting the target compound’s hydroxymethyl group could be optimized for target binding.
- Challenges : Positional isomerism (3-yl vs. 8a-yl substitution) may require stereoselective synthesis to avoid undesired pharmacological profiles.
Q & A
Q. Table 1. Crystallographic Data Validation
| Parameter | Experimental (X-ray) | Computed (DFT) | Δ |
|---|---|---|---|
| C–O bond length | 1.42 Å | 1.41 Å | 0.01 Å |
| N–C | 1.47 Å | 1.46 Å | 0.01 Å |
| Dihedral angle | 112.3° | 114.7° | 2.4° |
Q. Table 2. Toxicity Mitigation in Biological Assays
| Parameter | Recommendation | Rationale |
|---|---|---|
| Exposure time | ≤24 hours | Avoid confounding from acute toxicity |
| Solvent control | 0.1% DMSO | Minimize solvent-induced stress |
| LC baseline | 300 mg/kg (oral) | Aligns with GHS Category 4 classification |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
